

In Vivo Validation of Antifungal Agent 78 (Ibrexafungerp): A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antifungal activity of **Antifungal Agent 78**, also known as Ibrexafungerp (formerly SCY-078), against established antifungal agents. The data presented is based on a murine model of disseminated candidiasis, offering insights into the agent's efficacy, particularly against resistant fungal strains.

Comparative Efficacy of Antifungal Agent 78 (Ibrexafungerp)

Ibrexafungerp has demonstrated significant in vivo efficacy in a neutropenic murine model of disseminated candidiasis caused by a fluconazole-resistant Candida auris isolate. The following tables summarize the key quantitative data from this study, comparing the performance of Ibrexafungerp with fluconazole and caspofungin.

Data Presentation

Table 1: Survival Rate in Murine Model of Disseminated Candidiasis



Treatment Group	Dose	Route of Administration	Survival Rate at Day 8 Post- Infection
Vehicle Control	-	Oral	0%
Antifungal Agent 78 (Ibrexafungerp)	20 mg/kg BID	Oral	80%
Antifungal Agent 78 (Ibrexafungerp)	30 mg/kg BID	Oral	100%
Antifungal Agent 78 (Ibrexafungerp)	40 mg/kg BID	Oral	100%
Fluconazole	20 mg/kg QD	Oral	0%
Caspofungin	10 mg/kg QD	Intraperitoneal	100%

Table 2: Fungal Burden in Kidneys of Infected Mice

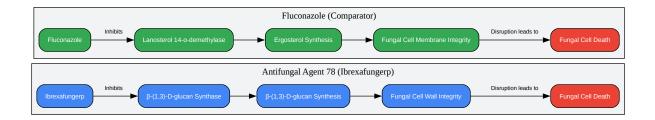


Treatment Group	Dose	Route of Administration	Mean Kidney Fungal Burden (log10 CFU/g) at Day 8	Reduction vs. Vehicle (log10)
Vehicle Control	-	Oral	6.22	-
Antifungal Agent 78 (Ibrexafungerp)	20 mg/kg BID	Oral	5.74	0.48
Antifungal Agent 78 (Ibrexafungerp)	30 mg/kg BID	Oral	4.49	1.73
Antifungal Agent 78 (Ibrexafungerp)	40 mg/kg BID	Oral	4.29	1.93
Fluconazole	20 mg/kg QD	Oral	6.11	0.11
Caspofungin	10 mg/kg QD	Intraperitoneal	3.90	2.32

Mechanism of Action

Antifungal Agent 78 (Ibrexafungerp) exhibits its antifungal effect through a distinct mechanism of action compared to azoles like fluconazole. Ibrexafungerp is a first-in-class triterpenoid antifungal that inhibits the enzyme β -(1,3)-D-glucan synthase, which is essential for the synthesis of the fungal cell wall component β -(1,3)-D-glucan.[1] This disruption of the cell wall integrity leads to fungal cell death. In contrast, fluconazole inhibits the enzyme lanosterol 14- α -demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.





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Figure 1. Mechanism of action of Antifungal Agent 78 vs. Fluconazole.

Experimental Protocols

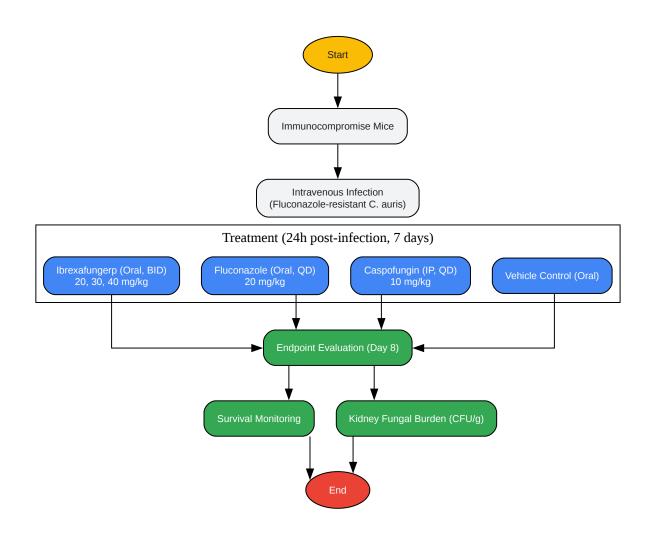
The following is a detailed methodology for the in vivo validation of **Antifungal Agent 78** (Ibrexafungerp) in a murine model of disseminated candidiasis.

- 1. Animal Model and Fungal Strain
- Animal Model: Immunocompromised male BALB/c mice. Immunosuppression is induced to create a host environment susceptible to fungal infection.
- Fungal Strain: A fluconazole-resistant clinical isolate of Candida auris.
- 2. Inoculum Preparation
- Candida auris is grown on Sabouraud dextrose agar plates.
- Yeast cells are harvested and washed with sterile saline.
- The cell concentration is determined using a hemacytometer and adjusted to the desired inoculum size in sterile saline.
- 3. Infection



- Mice are infected via intravenous (IV) injection into the lateral tail vein with the prepared Candida auris suspension.
- 4. Treatment Regimen
- Treatment is initiated 24 hours post-infection and continues for 7 days.
- Antifungal Agent 78 (Ibrexafungerp) Groups: Administered orally (PO) twice daily (BID) at doses of 20, 30, and 40 mg/kg.
- Fluconazole Group: Administered orally (PO) once daily (QD) at a dose of 20 mg/kg.
- Caspofungin Group: Administered intraperitoneally (IP) once daily (QD) at a dose of 10 mg/kg.
- Vehicle Control Group: Administered the vehicle (delivery solution for the drugs) orally.
- 5. Endpoint Evaluation
- Survival: Mice are monitored daily, and survival is recorded for 8 days post-infection.
- Fungal Burden: On day 8 post-infection, a subset of mice from each group is euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile saline.
- Serial dilutions of the homogenates are plated on Sabouraud dextrose agar.
- Plates are incubated, and the number of colony-forming units (CFU) is counted to determine the fungal burden per gram of kidney tissue.





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Figure 2. Experimental workflow for the in vivo validation study.

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References

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